molecular formula C13H11F2NO3 B2981691 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid CAS No. 2248354-97-2

4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid

Cat. No. B2981691
CAS RN: 2248354-97-2
M. Wt: 267.232
InChI Key: QEOMDBTXXAHXKZ-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)benzoic acid” is a mono-constituent substance with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of similar fluorinated compounds often involves selective difluoromethylation and monofluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .


Molecular Structure Analysis

The InChI code for “4-(Difluoromethyl)benzoic acid” is 1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The introduction of fluorine atoms and fluorinated moieties into organic molecules is a fast-growing research field, as fluorine atoms play crucial roles in life science and materials science-related applications .


Physical And Chemical Properties Analysis

“4-(Difluoromethyl)benzoic acid” is a solid substance under normal conditions . It has a molecular weight of 172.13 .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The selective introduction of fluorine atoms and fluorinated moieties into organic molecules is a fast-growing research field . Both difluoromethyl and monofluoromethyl groups can often bring about many beneficial effects to the target molecules . Therefore, the development of new synthetic methods for CF2H- and CH2F-containing compounds represents a promising direction for future research .

properties

IUPAC Name

4-[4-(difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c1-2-9-10(12(14)15)11(16-19-9)7-3-5-8(6-4-7)13(17)18/h3-6,12H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOMDBTXXAHXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(C=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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